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Compound of Interest

Compound Name:
3-Carbamoyl-2-methylpropanoic

acid

Cat. No.: B2532179 Get Quote

An In-depth Technical Guide to the Physical Properties of 3-Carbamoyl-2-methylpropanoic
Acid

This guide provides a comprehensive overview of the known physical properties of 3-
Carbamoyl-2-methylpropanoic acid. It is intended for researchers, scientists, and

professionals in the field of drug development who require detailed information on the

compound's physicochemical characteristics. The document includes a summary of

quantitative data, detailed experimental protocols for determining these properties, and a

workflow diagram for a key experimental procedure.

Compound Identity and Properties
3-Carbamoyl-2-methylpropanoic acid, systematically named (2S)-4-amino-2-methyl-4-

oxobutanoic acid, is a carboxylic acid derivative.[1] Understanding its physical properties is

crucial for predicting its behavior in various chemical and biological systems, including its

suitability for pharmaceutical formulation.

Data Summary
The following table summarizes the key physical and chemical properties of 3-Carbamoyl-2-
methylpropanoic acid. It is important to note that many of the available data points are

computationally predicted rather than experimentally determined, reflecting the compound's

status as a specialized research chemical.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b2532179?utm_src=pdf-interest
https://www.benchchem.com/product/b2532179?utm_src=pdf-body
https://www.benchchem.com/product/b2532179?utm_src=pdf-body
https://www.benchchem.com/product/b2532179?utm_src=pdf-body
https://www.benchchem.com/product/b2532179?utm_src=pdf-body
https://www.benchchem.com/product/b2532179?utm_src=pdf-body
https://www.chemsrc.com/en/cas/72342-65-5_808311.html
https://www.benchchem.com/product/b2532179?utm_src=pdf-body
https://www.benchchem.com/product/b2532179?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2532179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source Type

IUPAC Name
(2S)-4-amino-2-methyl-4-

oxobutanoic acid
Nomenclature

Synonyms
(S)-4-amino-2-methyl-4-

oxobutanoic acid
Nomenclature

Molecular Formula C₅H₉NO₃ Calculated

Molecular Weight 131.130 g/mol Calculated

Boiling Point 382.4 ± 25.0 °C at 760 mmHg Predicted

Density 1.2 ± 0.1 g/cm³ Predicted

Flash Point 185.1 ± 23.2 °C Predicted

logP (XLogP3) -0.9 Computed

Note: Predicted and computed values are derived from in silico modeling and may differ from

experimental results.

Experimental Protocols
This section details the standard experimental methodologies for determining the key physical

properties outlined above. These protocols are generalized and represent standard laboratory

practice for organic compounds.

Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity.[2][3] The capillary method is the

most common and fundamental technique for its determination.[2][4]

Objective: To determine the temperature range over which the solid-to-liquid phase transition

occurs.

Apparatus:

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2][4]
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Capillary tubes (sealed at one end)

Thermometer (calibrated)

Mortar and pestle

Procedure:

Sample Preparation: Ensure the 3-Carbamoyl-2-methylpropanoic acid sample is

completely dry and finely powdered. Use a mortar and pestle to gently grind the crystals if

necessary.[4]

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered

sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently

on a hard surface to pack the solid into the sealed end. The packed sample height should be

approximately 2-3 mm.[5]

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point

apparatus.[5]

Heating:

If the approximate melting point is unknown, perform a rapid initial heating to determine a

rough range.[2][3]

For an accurate measurement, start heating at a moderate rate until the temperature is

about 15-20°C below the expected melting point.

Decrease the heating rate to 1-2°C per minute to ensure the temperature of the block and

the sample are in thermal equilibrium.[4]

Observation and Recording:

Record the temperature (T₁) at which the first droplet of liquid appears.

Record the temperature (T₂) at which the entire sample has completely melted into a clear

liquid.
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The melting point is reported as the range T₁ – T₂. A narrow range (0.5-2°C) is indicative

of a pure compound.[2]

Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a

compound in a specific solvent system.[6][7]

Objective: To quantify the maximum amount of 3-Carbamoyl-2-methylpropanoic acid that

can dissolve in a given solvent at a specified temperature to form a saturated solution.

Apparatus:

Orbital shaker with temperature control[6]

Vials or flasks with screw caps

Analytical balance

Centrifuge or filtration apparatus (e.g., syringe filters)

Validated analytical instrument for concentration measurement (e.g., HPLC, UV-Vis

Spectrophotometer)

pH meter and buffers (for pH-dependent solubility)

Procedure:

Preparation: Add an excess amount of solid 3-Carbamoyl-2-methylpropanoic acid to a

series of vials containing the chosen solvent (e.g., water, phosphate buffer at pH 7.4). The

presence of undissolved solid is essential to ensure equilibrium is reached with a saturated

solution.[7]

Equilibration: Seal the vials and place them in an orbital shaker set to a constant

temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to

72 hours) to allow the system to reach thermodynamic equilibrium.[6][7]
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Phase Separation: After equilibration, remove the vials and allow the undissolved solid to

settle. Separate the solid and liquid phases. This is a critical step and is typically achieved by

either:

Centrifugation: Centrifuge the samples at high speed to pellet the excess solid.

Filtration: Withdraw the supernatant using a syringe and pass it through a filter (e.g., 0.22

µm PVDF) to remove any remaining solid particles.[7]

Analysis: Carefully take an aliquot of the clear, saturated supernatant. Dilute the aliquot with

a known volume of solvent to bring the concentration within the linear range of the analytical

instrument.

Quantification: Measure the concentration of the diluted sample using a pre-validated

analytical method.

Calculation: Calculate the original concentration of the saturated solution by accounting for

the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or

mol/L.

pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of a molecule's acidity. For a compound with

a carboxylic acid group, this value is fundamental to understanding its ionization state at

different pH levels. Potentiometric titration is a highly accurate and common method for pKa

determination.[8][9]

Objective: To determine the pKa value by monitoring pH changes during the titration of the

acidic compound with a standard basic solution.

Apparatus:

Automated or manual titrator

Calibrated pH electrode and meter

Burette
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Stir plate and stir bar

Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)

Beaker

Procedure:

Sample Preparation: Accurately weigh a sample of 3-Carbamoyl-2-methylpropanoic acid
and dissolve it in a known volume of deionized, CO₂-free water. A co-solvent like methanol

may be used if aqueous solubility is low, but this will yield an apparent pKa specific to that

solvent system.[9]

Titration Setup: Place the beaker with the sample solution on a stir plate, add a stir bar, and

immerse the calibrated pH electrode and the tip of the burette into the solution.

Titration: Begin stirring and record the initial pH of the solution. Add the titrant (NaOH

solution) in small, precise increments. After each addition, allow the pH reading to stabilize

before recording the pH and the total volume of titrant added.

Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to

generate a titration curve.

pKa Determination:

Identify the equivalence point, which is the point of maximum slope on the curve (the

inflection point). This corresponds to the complete neutralization of the carboxylic acid.

Determine the volume of titrant required to reach the half-equivalence point (half the

volume of titrant used to reach the equivalence point).

The pKa is equal to the pH of the solution at this half-equivalence point. This is derived

from the Henderson-Hasselbalch equation, where at 50% neutralization, [Acid] =

[Conjugate Base] and pH = pKa.

logP Determination (Shake-Flask Method)
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The octanol-water partition coefficient (P), or its logarithmic form (logP), is the standard

measure of a compound's lipophilicity. The shake-flask method is the traditional and most

reliable technique for its measurement.[10][11]

Objective: To determine the ratio of the equilibrium concentrations of 3-Carbamoyl-2-
methylpropanoic acid in a two-phase system of n-octanol and water.

Apparatus:

Separatory funnels or screw-capped tubes

Mechanical shaker

Centrifuge

Validated analytical instrument (e.g., HPLC-UV)

n-Octanol (reagent grade)

Water or buffer (e.g., phosphate buffer at pH 7.4 for logD)

Procedure:

Phase Pre-saturation: Before the experiment, shake n-octanol with water (or buffer) and,

separately, water with n-octanol for at least 24 hours to ensure mutual saturation of the two

phases. Separate the layers. This step is crucial for accurate results.

Sample Preparation: Prepare a stock solution of 3-Carbamoyl-2-methylpropanoic acid in

one of the pre-saturated phases (typically the one in which it is more soluble).

Partitioning: Add known volumes of the pre-saturated n-octanol and pre-saturated water (or

buffer) to a separatory funnel or tube. Add a small, known amount of the compound's stock

solution. The final concentration should be low enough to avoid self-association.

Equilibration: Shake the vessel for a set period (e.g., 1-3 hours) to allow for complete

partitioning of the solute between the two phases. The system must reach equilibrium.[11]
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Phase Separation: Allow the two phases to separate completely. If an emulsion forms,

centrifugation can be used to break it.

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration

of the compound in both the n-octanol layer ([organic]) and the aqueous layer ([aqueous])

using a suitable analytical method.

Calculation:

The partition coefficient (P) is calculated as the ratio of the concentrations: P = [organic] /

[aqueous].

The logP is then calculated as: logP = log₁₀(P).

If a buffer is used instead of pure water, the result is the distribution coefficient (logD) at

that specific pH.[12]

Mandatory Visualization
The following diagram illustrates the standard workflow for determining the solubility of a

compound using the Shake-Flask method.
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Caption: Workflow for Shake-Flask Solubility Determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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